
N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine
Overview
Description
“N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine” is a complex organic compound. The name suggests that it contains a benzene ring (1,2-benzenediamine) with two nitrogen atoms (N~2~) attached. One of these nitrogen atoms is connected to a butyl group (four carbon atoms) and a chlorine atom (3-chloro), while the other nitrogen atom is connected to a methyl group (one carbon atom) .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the benzene ring, a cyclic structure of six carbon atoms. The two nitrogen atoms would be attached to this ring, with one connected to a butyl group and a chlorine atom, and the other connected to a methyl group . The exact 3D structure would depend on the specific arrangement and orientation of these groups around the benzene ring.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The presence of the amine groups and the chlorine atom could allow for various substitution and addition reactions . The benzene ring could also undergo electrophilic aromatic substitution .Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has explored the hydrolysis of various compounds obtained through reactions involving similar benzenediamine derivatives. For instance, compounds synthesized from reactions with diethyl acetylenedicarboxylate and different amines were hydrolyzed, yielding products like pyruvic acid and carbon dioxide (Iwanami et al., 1964).
Antimicrobial and Cytotoxic Activities
- A study on novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from a process involving 1-methyl-1H-benzimidazol-2-amine, revealed significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Surface Chemistry and Material Science
- Derivatization of electrode surfaces with N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives has been achieved, showcasing the potential for creating electroactive materials with redox behavior consistent with surface-bound benzenediamine derivatives (Buchanan et al., 1983).
Coordination Chemistry
- The molecular and electronic structures of iron(II/III) complexes containing o-diiminobenzosemiquinonate π radical ligands have been elucidated, demonstrating the complex's potential in coordination chemistry and material science applications (Chłopek et al., 2005).
Host-Guest Chemistry
- Synthesis of new host molecules for channel inclusion compounds has been explored, with structures that facilitate the formation of channels capable of accommodating guest molecules such as methanol, ethanol, and ethyl acetate (Sheynin et al., 2006).
Neuropharmacology
- The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines have been conducted, with some compounds showing promising neuroleptic activity, suggesting potential applications in treating psychosis (Iwanami et al., 1981).
Organic Synthesis
- Studies on the synthesis of isomeric chloro-1,5-benzodiazepine derivatives have provided insights into the structural determination and reactivity of these compounds, which are relevant for medicinal chemistry (Pennini et al., 1988).
Safety and Hazards
The safety and hazards associated with “N~2~-butyl-3-chloro-N~2~-methyl-1,2-benzenediamine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adequate ventilation . It should not be released into the environment .
properties
IUPAC Name |
2-N-butyl-3-chloro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-8-14(2)11-9(12)6-5-7-10(11)13/h5-7H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKBHZVGNSLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)

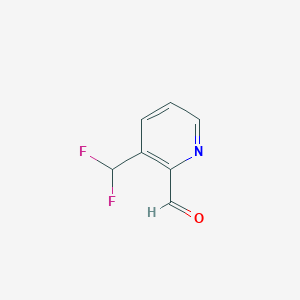
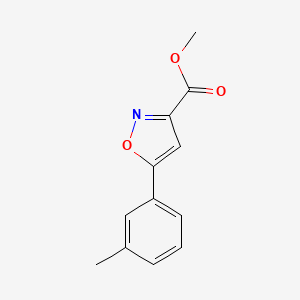
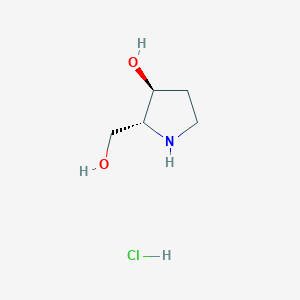

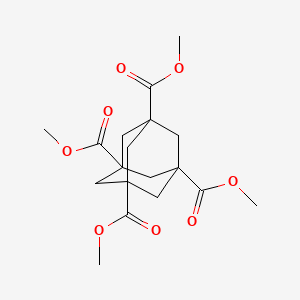
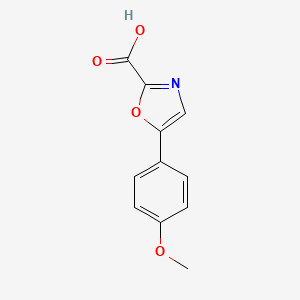

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
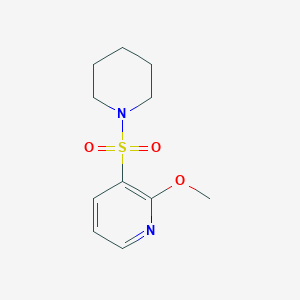
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)